N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide
Description
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a thiadiazole-based acetamide derivative characterized by a trifluoromethyl-substituted phenyl ring, a thioether-linked 1,3,4-thiadiazole core, and a cyclohexylurea substituent. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiadiazole ring contributes to π-π stacking interactions in biological targets . The cyclohexylurea moiety may improve binding affinity through hydrophobic interactions and hydrogen bonding.
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClF3N5O2S2/c19-12-7-6-10(18(20,21)22)8-13(12)24-14(28)9-30-17-27-26-16(31-17)25-15(29)23-11-4-2-1-3-5-11/h6-8,11H,1-5,9H2,(H,24,28)(H2,23,25,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVMPJBVEQWIAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClF3N5O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article delves into its biological activity, exploring various studies and findings that highlight its pharmacological properties.
Chemical Structure and Properties
The compound can be broken down into its key structural components:
- Chloro-trifluoromethyl phenyl group : This moiety is known for enhancing lipophilicity and biological activity.
- Thiadiazole ring : Often associated with various pharmacological effects, including antimicrobial and anti-inflammatory properties.
- Cyclohexylureido group : This component may contribute to the compound's interaction with biological targets.
Chemical Formula
The molecular formula of the compound is .
Antimicrobial Activity
Recent studies have demonstrated that compounds containing thiadiazole moieties exhibit notable antimicrobial properties. For instance, a related compound showed significant herbicidal activity (80% inhibition) against rape at a concentration of 200 μg/mL, suggesting that similar derivatives may possess comparable efficacy .
Anti-inflammatory Effects
Research indicates that trifluoromethyl-substituted compounds often exhibit enhanced anti-inflammatory activities. The electron-withdrawing nature of the trifluoromethyl group may play a crucial role in modulating inflammatory pathways, potentially making this compound a candidate for further investigation in inflammatory disease models.
Enzyme Inhibition
The presence of the trifluoromethyl group has been linked to increased potency in inhibiting specific enzymes. For example, compounds with similar structures have been shown to inhibit 5-hydroxytryptamine (5-HT) uptake significantly more than their non-fluorinated counterparts . This suggests a potential application in treating mood disorders or other conditions influenced by serotonin levels.
Case Studies and Experimental Data
-
Study on Antimicrobial Activity :
- Objective : To evaluate the antimicrobial efficacy of related thiadiazole compounds.
- Results : The study indicated that compounds with a thiadiazole ring exhibited significant antibacterial activity against various strains of bacteria, including E. coli and S. aureus.
- : The incorporation of the thiadiazole moiety is beneficial for enhancing antimicrobial properties.
-
Enzyme Inhibition Assays :
- Objective : To assess the inhibitory effects on specific enzymes.
- Results : Compounds similar to this compound showed promising results in inhibiting enzymes related to metabolic pathways.
- : These findings support the potential use of this compound in metabolic disorder treatments.
Data Summary Table
| Biological Activity | Compound Tested | Concentration | Inhibition Rate |
|---|---|---|---|
| Antimicrobial | Thiadiazole Derivative | 200 μg/mL | 80% |
| Enzyme Inhibition | Trifluoromethyl Compound | Varies | Significant |
Comparison with Similar Compounds
Substituent Variations on the Thiadiazole Ring
The thiadiazole ring’s substituents significantly influence physicochemical and biological properties. Below is a comparative analysis of key analogs:
Key Observations :
- Polarity : Methoxybenzyl () and chlorobenzyl () substituents increase polarity compared to the target’s cyclohexylurea, which may enhance membrane permeability.
- Synthetic Accessibility : Benzylthio derivatives (e.g., ) show higher yields (up to 88%), suggesting easier synthesis than urea-linked analogs.
- Bioactivity : Ethylthio derivatives () exhibit anticancer activity, implying that smaller substituents may favor target engagement in certain assays.
Impact of Urea vs. Non-Urea Linkages
The cyclohexylurea group in the target compound distinguishes it from analogs with carboxamide or sulfonyl linkages:
Key Observations :
Role of the Trifluoromethyl Phenyl Group
The 2-chloro-5-(trifluoromethyl)phenyl group is a conserved feature in many analogs, contributing to electronic and steric effects:
Key Observations :
- Stability : The trifluoromethyl group (target compound) improves metabolic stability compared to methyl or fluorine substituents ().
Q & A
Q. What are the optimal synthetic routes for N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide?
- Methodological Answer : The synthesis involves multi-step reactions starting with thiadiazole ring formation, followed by sequential acylation and thioether coupling. Key steps include:
-
Thiadiazole core synthesis : Cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., concentrated H₂SO₄) at 293–298 K for 24 hours .
-
Acylation : Reaction of intermediate amines with chloroacetyl chloride in solvents like ethanol or dioxane, with triethylamine as a base to neutralize HCl .
-
Thioether formation : Coupling of thiol-containing intermediates with chloroacetamides using NaH or K₂CO₃ in DMF at 60–80°C .
-
Purification : Column chromatography (silica gel, CHCl₃:acetone 3:1) or recrystallization (ethanol/water) for >95% purity .
Critical Parameters :
Step Solvent Temperature Yield Cyclization H₂SO₄ 293–298 K 97.4% Thioether coupling DMF 60–80°C 70–85%
Q. How can the structure and purity of this compound be validated?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- 1H/13C NMR : Confirm substituent integration (e.g., trifluoromethyl singlet at δ ~7.5 ppm, cyclohexyl multiplet at δ ~1.2–1.8 ppm) .
- IR spectroscopy : Identify urea C=O stretching (~1680 cm⁻¹) and thiadiazole C-S bonds (~1120 cm⁻¹) .
- Mass spectrometry (HRMS) : Verify molecular ion [M+H]+ at m/z 505.972 .
- HPLC : Purity >98% using C18 column (MeCN:H₂O 70:30, UV 254 nm) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the thiadiazole or phenyl rings) affect biological activity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs and testing bioactivity:
-
Modify substituents : Replace cyclohexylurea with arylurea (e.g., 4-fluorophenyl) to assess impact on enzyme inhibition .
-
Assay design : Use enzyme-linked assays (e.g., COX-2 inhibition) or cell-based assays (e.g., IC₅₀ in cancer cell lines) .
-
Key Finding : Trifluoromethyl and chloro groups enhance lipophilicity, improving membrane permeability but reducing solubility .
Example Data :
Analog IC₅₀ (COX-2, µM) LogP Parent compound 0.45 3.8 4-Fluorophenyl variant 1.2 2.9
Q. How can contradictory bioassay results (e.g., variable IC₅₀ across studies) be resolved?
- Methodological Answer : Address variability via:
- Standardized protocols : Use identical cell lines (e.g., MCF-7 for anticancer assays) and control compounds .
- Solubility adjustments : Optimize DMSO concentration (<0.1% v/v) to avoid cytotoxicity artifacts .
- Statistical validation : Apply ANOVA with post-hoc tests (p<0.05) across triplicate experiments .
Q. What computational strategies predict binding modes with biological targets?
- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) :
- Target selection : Prioritize proteins with thiadiazole-binding pockets (e.g., EGFR kinase, PDB ID: 1M17) .
- Docking parameters : Grid box size 25 ų, exhaustiveness = 20. Validate with co-crystallized ligands (RMSD <2.0 Å) .
- Key Insight : The thioacetamide moiety forms H-bonds with Lys721, while the trifluoromethyl group stabilizes hydrophobic interactions .
Data Contradiction Analysis
Q. Why do some studies report high antimicrobial activity while others show limited efficacy?
- Methodological Answer : Discrepancies arise from:
- Strain variability : Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) differences in membrane permeability .
- Assay conditions : Broth microdilution (MIC) vs. disk diffusion may yield conflicting results due to compound diffusion rates .
- Solution : Use standardized CLSI guidelines and include positive controls (e.g., ciprofloxacin) .
Experimental Design Considerations
Q. What in vitro models best evaluate the compound’s pharmacokinetic properties?
- Methodological Answer : Employ:
- Caco-2 cells : Predict intestinal absorption (Papp >1×10⁻⁶ cm/s indicates high permeability) .
- Microsomal stability assays : Incubate with liver microsomes (e.g., human CYP3A4) to estimate metabolic half-life .
- Plasma protein binding : Use equilibrium dialysis (>90% binding suggests limited free drug availability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
